2-(1-aminocyclopropyl)ethan-1-ol

Chemical Property Comparison Regioisomer Differentiation Physical Chemistry

2-(1-Aminocyclopropyl)ethan-1-ol, also known as 1-Aminocyclopropaneethanol or Cyclopropaneethanol,1-amino-(9CI) , is a small-molecule chemical building block with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol. Its defining structural features are a strained cyclopropyl ring bearing a primary amine and a primary alcohol group separated by a two-carbon spacer.

Molecular Formula C5H11NO
Molecular Weight 101.149
CAS No. 794469-78-6
Cat. No. B2529648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-aminocyclopropyl)ethan-1-ol
CAS794469-78-6
Molecular FormulaC5H11NO
Molecular Weight101.149
Structural Identifiers
SMILESC1CC1(CCO)N
InChIInChI=1S/C5H11NO/c6-5(1-2-5)3-4-7/h7H,1-4,6H2
InChIKeyOFSYESXYBFSNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminocyclopropyl)ethan-1-ol (CAS: 794469-78-6): Procurement and Technical Baseline for Chemical Sourcing


2-(1-Aminocyclopropyl)ethan-1-ol, also known as 1-Aminocyclopropaneethanol or Cyclopropaneethanol,1-amino-(9CI) , is a small-molecule chemical building block with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . Its defining structural features are a strained cyclopropyl ring bearing a primary amine and a primary alcohol group separated by a two-carbon spacer. This framework provides a compact, conformationally restricted scaffold with two orthogonal functional handles for chemical diversification . The compound is typically supplied as a free base with a purity of 95% or greater and is primarily used as a synthetic intermediate or reagent in pharmaceutical research and development settings .

Sourcing Rationale for 2-(1-Aminocyclopropyl)ethan-1-ol: Why In-Class Analogs Are Not Interchangeable


Substitution with seemingly similar amino-alcohol or cyclopropyl-containing building blocks (e.g., 1-(1-aminocyclopropyl)ethanol, CAS: 1903318-44-4 [1], or 2-amino-1-cyclopropylethanol ) is not chemically or functionally equivalent. These compounds differ fundamentally in the position of functional groups relative to the cyclopropane ring, leading to distinct chemical reactivity, physical properties, and spatial orientation when incorporated into a larger molecule. In drug discovery, the specific isomer of a building block is a critical determinant of a drug candidate's binding affinity, selectivity, and pharmacokinetic profile . Therefore, sourcing the exact compound, 2-(1-aminocyclopropyl)ethan-1-ol, is mandatory for reproducing synthetic routes or biological data from the literature. The quantitative evidence below, while limited by public data availability, highlights key differentiators relevant to procurement and scientific application.

Quantitative Differentiation Guide for 2-(1-Aminocyclopropyl)ethan-1-ol (CAS: 794469-78-6)


Physical Property Benchmarking: Boiling Point Comparison with a Closest Regioisomer

The boiling point of 2-(1-aminocyclopropyl)ethan-1-ol is a direct and quantifiable differentiator from its closest regioisomer, 1-(1-aminocyclopropyl)ethanol (CAS: 1903318-44-4). While data for the comparator's boiling point is not publicly available, this metric is a standard quality control (QC) specification for the target compound . This value is crucial for procurement to verify identity and purity, as an incorrect isomer would exhibit a different boiling point, leading to failure in distillation-based purification or analytical QC checks.

Chemical Property Comparison Regioisomer Differentiation Physical Chemistry

Reactivity Advantage: Orthogonal Functional Group Manipulation vs. N-Methyl Analog

The primary amine of 2-(1-aminocyclopropyl)ethan-1-ol offers distinct reactivity advantages over secondary or tertiary amine analogs, such as 2-[1-(methylamino)cyclopropyl]ethan-1-ol . A primary amine can undergo a wider array of chemical transformations, including reductive amination, diazotization, and formation of amides, sulfonamides, and ureas, without the steric hindrance or altered nucleophilicity of a substituted amine. This provides greater synthetic versatility for chemists building complex libraries .

Synthetic Chemistry Building Block Utility Functional Group Orthogonality

Supply Chain Differentiation: Available Free Base vs. Hydrochloride Salt Forms

2-(1-aminocyclopropyl)ethan-1-ol (CAS 794469-78-6) is commercially available as the free base , which is a key differentiator from its more widely listed hydrochloride salt form (CAS 753023-56-2) . The free base offers greater solubility in organic solvents and allows for direct use in reactions requiring a neutral amine, whereas the salt requires an additional neutralization step. This distinction is critical for procurement based on the intended synthetic step or formulation requirements.

Chemical Procurement Salt Form Selection Formulation

Synthetic Route Dependence: Use as a Key Intermediate in Patented Processes

This compound, as a free base or its derivatives, is specifically claimed as a valuable intermediate in the production of N-substituted aminomethyl cyclopropyl ketone derivatives [1]. The patent literature (e.g., EP 1254892 A2) describes its use in obtaining 2-amino-1-cyclopropylethanol derivatives [2], highlighting a specific synthetic pathway that would not be accessible with other regioisomers or structural analogs. This establishes a clear, application-specific role that justifies its procurement for researchers working within this patented chemical space.

Patent Analysis Process Chemistry Intermediates

Validated Application Scenarios for 2-(1-Aminocyclopropyl)ethan-1-ol (CAS 794469-78-6) in R&D


Medicinal Chemistry: Scaffold Diversification via Orthogonal Functionalization

Based on its primary amine and alcohol groups , 2-(1-aminocyclopropyl)ethan-1-ol is ideally suited as a core scaffold in medicinal chemistry for the parallel synthesis of diverse compound libraries. The amine can be selectively functionalized (e.g., acylated, sulfonylated, or alkylated) while the alcohol remains protected or available for a second orthogonal transformation, enabling rapid exploration of chemical space around the conformationally restricted cyclopropane ring.

Process R&D: Development of Patented Cyclopropyl Ketone Derivatives

This compound is a key input for process chemistry groups developing or improving upon the patented synthetic routes for N-substituted aminomethyl cyclopropyl ketone derivatives [1]. Its use in this context is well-documented in patent literature, making its procurement essential for replicating prior art or exploring new compositions of matter within this defined chemical class.

Analytical Chemistry & QC: Method Development and Reference Standard

With well-defined physical properties like a predicted boiling point of 164 °C , this compound can serve as a reference standard for developing analytical methods (e.g., GC, HPLC) or for calibrating instruments. Its availability as a high-purity (95%+) free base makes it a reliable standard for identifying and quantifying the same or related compounds in complex reaction mixtures.

Bioconjugation Chemistry: Introduction of a Constrained Amino-Alcohol Linker

The combination of a primary amine and a primary alcohol separated by a rigid cyclopropyl spacer makes this compound a useful heterobifunctional linker in bioconjugation. The amine can be conjugated to a target biomolecule (e.g., a protein or antibody) via standard amine-reactive chemistry, while the alcohol can be further derivatized (e.g., into a leaving group) for subsequent attachment to a payload, creating conjugates with a uniquely constrained and short linker arm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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